molecular formula C27H19Cl2N3OS B14734637 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide CAS No. 6350-66-9

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B14734637
CAS No.: 6350-66-9
M. Wt: 504.4 g/mol
InChI Key: DHPRAQXZIWOWGG-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the quinoline moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .

Properties

CAS No.

6350-66-9

Molecular Formula

C27H19Cl2N3OS

Molecular Weight

504.4 g/mol

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C27H19Cl2N3OS/c1-15-7-8-17(11-16(15)2)24-13-20(19-5-3-4-6-23(19)30-24)26(33)32-27-31-25(14-34-27)18-9-10-21(28)22(29)12-18/h3-14H,1-2H3,(H,31,32,33)

InChI Key

DHPRAQXZIWOWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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